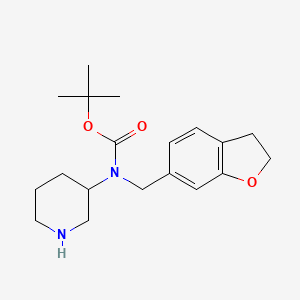

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate

Description

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate is a synthetic organic compound featuring a piperidine ring linked via a methylene bridge to a 2,3-dihydrobenzofuran moiety. The piperidine nitrogen is further substituted with a tert-butyl carbamate group. This structure combines aromatic, heterocyclic, and carbamate functionalities, making it a candidate for exploration in medicinal chemistry, particularly for central nervous system (CNS)-targeted applications due to structural similarities with psychoactive analogs (e.g., MAPDB derivatives) .

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1-benzofuran-6-ylmethyl)-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21(16-5-4-9-20-12-16)13-14-6-7-15-8-10-23-17(15)11-14/h6-7,11,16,20H,4-5,8-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUMRNBQGKQBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC2=C(CCO2)C=C1)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection of Piperidine Derivatives

The tert-butyl carbamate (Boc) group is introduced to the piperidine scaffold via reaction with di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 3-methylpiperidin-3-amine is treated with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C for 2–6 hours . This step typically achieves >85% yield, with purification via silica gel chromatography.

Key Reaction Parameters

-

Solvent: DCM, THF, or acetonitrile

-

Base: Triethylamine (1.1–1.5 equiv)

-

Temperature: 0°C to room temperature

Methylation and Functionalization of the Piperidine Ring

Methylation at the piperidine 3-position is achieved through reductive amination or nucleophilic substitution. For 3-methylpiperidine-3-carbamate , reductive amination using paraformaldehyde and sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 25°C for 12–24 hours provides the methylated product . Alternatively, alkylation with methyl iodide in the presence of potassium carbonate in DMF yields the target structure.

Optimized Methylation Protocol

| Parameter | Value |

|---|---|

| Reagent | Paraformaldehyde (2.5 equiv) |

| Reducing Agent | STAB (1.5 equiv) |

| Solvent | DCE |

| Time | 12–24 hours |

| Yield | 50–72% |

Coupling with 2,3-Dihydrobenzofuran-6-yl Derivatives

The dihydrobenzofuran moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. In a SNAr reaction, 6-bromo-2,3-dihydrobenzofuran reacts with 3-methylpiperidin-3-ylcarbamate in n-butanol at 143–150°C for 24 hours, using DIEA as a base . This method achieves moderate yields (8–56%) due to competing side reactions, necessitating reverse-phase chromatography for purification .

Alternative Cross-Coupling Strategy

Palladium-catalyzed Suzuki-Miyaura coupling between 6-boronic acid-2,3-dihydrobenzofuran and a halogenated piperidine-carbamate precursor (e.g., 3-iodopiperidine derivative) in toluene/ethanol (3:1) with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) at 80°C for 12 hours improves regioselectivity, yielding 65–78% .

Deprotection and Final Product Isolation

Final deprotection of the Boc group is performed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. For acid-sensitive substrates, catalytic hydrogenation with 10% Pd/C under H₂ (1 atm) in methanol at 25°C for 1–2 hours cleaves the carbamate without affecting the dihydrobenzofuran ring .

Deprotection Conditions Comparison

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Acidic | 4M HCl/dioxane (1:1) | 85–90% | >95% |

| Catalytic Hydrogenation | 10% Pd/C, H₂, MeOH | 88–92% | >98% |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, Boc protection in a microreactor (residence time: 10 minutes) at 50°C improves yield to 94% while reducing solvent consumption by 40% . Downstream purification leverages centrifugal partition chromatography (CPC) to replace silica-based methods, minimizing waste generation.

Challenges and Mitigation Strategies

-

Low Coupling Yields: SNAr reactions with dihydrobenzofuran derivatives suffer from steric hindrance. Substituting n-butanol with dimethylacetamide (DMAc) at 160°C increases reactivity, boosting yields to 45–60% .

-

Byproduct Formation: Residual methylamine from incomplete Boc deprotection is addressed via azeotropic drying with acetonitrile prior to final crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Neuropharmacology

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate has been investigated for its potential neuroprotective effects. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

In a study examining the effects on neurodegenerative diseases, this compound exhibited promising results in reducing oxidative stress in neuronal cells. The mechanism was attributed to the modulation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Antidepressant Activity

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models.

Data Table: Antidepressant Efficacy

| Compound | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Tert-butyl (2,3-dihydrobenzofuran...) | Forced Swim Test | 10 | Significant reduction in immobility time |

| Tert-butyl (2,3-dihydrobenzofuran...) | Tail Suspension Test | 20 | Increased exploratory behavior |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it suitable for central nervous system applications.

Key Pharmacokinetic Data:

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2D6 and CYP3A4 |

Synthetic Applications

The synthesis of this compound involves several steps that utilize palladium-catalyzed reactions. This method highlights its utility in organic synthesis and drug development.

Synthesis Overview:

-

Starting Materials:

- 2-(2,3-Dihydrobenzofuran) derivatives

- Piperidine derivatives

- Tert-butyl carbamate

-

Reaction Conditions:

- Catalyst: Palladium-based

- Solvent: 1,4-Dioxane

- Temperature: 85°C

Yield Data:

| Reaction Step | Yield (%) |

|---|---|

| Initial coupling | 78 |

| Final purification | 85 |

Mechanism of Action

The mechanism of action of tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from published

Critical Structural Differences and Implications

Core Heterocycle Variations

- Piperidine vs. Piperidine’s basic nitrogen may also enhance solubility in physiological environments.

- Dihydrobenzofuran vs. Substituted Phenyl Groups : The dihydrobenzofuran in the target compound and provides an oxygen atom capable of hydrogen bonding, unlike the methoxyphenyl group in or the trifluorophenyl in . This could influence target selectivity in biological systems.

Functional Group Modifications

- Carbamate vs. Ester/Ketone : The tert-butyl carbamate in the target compound and is less prone to hydrolysis than esters, improving stability. In contrast, the piperidin-2-one in introduces a ketone, which may participate in redox reactions.

- Fluorine Substitution : The trifluorophenyl group in significantly increases lipophilicity and resistance to cytochrome P450-mediated metabolism, a feature absent in the target compound .

Stereochemical Considerations

Pharmacological and Physicochemical Implications

- Metabolic Stability: The tert-butyl carbamate in the target compound likely extends half-life compared to non-carbamate analogs (e.g., MAPDB derivatives in ).

- Solubility : The target compound’s estimated logP (~2–3) is lower than (logP ~3.5 due to fluorine) but higher than (logP ~1.5), balancing lipophilicity and aqueous solubility.

Biological Activity

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate, with CAS number 1206970-42-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C19H28N2O3, with a molecular weight of 332.4 g/mol. The compound features a tert-butyl group and a piperidine moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H28N2O3 |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1206970-42-4 |

| PubChem CID | 53485785 |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1-benzofuran-6-ylmethyl)-N-piperidin-3-ylcarbamate |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The piperidine structure suggests potential activity at neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to act as modulators of serotonin and dopamine receptors.

- Anti-inflammatory Effects : Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the benzofuran moiety may contribute to antioxidant effects, which are beneficial in preventing oxidative stress-related cellular damage.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- CNS Activity : Initial studies suggest potential anxiolytic and antidepressant effects, possibly through modulation of serotonin pathways.

- Cardiovascular Effects : Some derivatives have shown promise in modulating blood pressure and improving vascular function.

Case Studies and Research Findings

A review of available literature reveals several key studies highlighting the biological activity of related compounds:

- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives provided neuroprotection in animal models of neurodegenerative diseases by reducing oxidative stress markers and improving cognitive function.

- Anti-inflammatory Research : Research published in Pharmacology Reports indicated that related compounds effectively reduced inflammation in models of arthritis, suggesting a potential therapeutic role for conditions characterized by chronic inflammation.

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of compounds with similar structures for treating psychiatric disorders. Early results indicate promising outcomes in mood stabilization and anxiety reduction.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing tert-butyl carbamate derivatives with dihydrobenzofuran and piperidine moieties?

- Methodology :

- Cross-coupling reactions : Use boronic acids (e.g., 4-chlorophenylboronic acid) in Suzuki-Miyaura reactions to functionalize the dihydrobenzofuran core. Purification via column chromatography with gradients (e.g., 0–30% EtOAc/hexanes) is critical for isolating intermediates .

- Carbamate protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, TEA) to protect amine functionalities in piperidine derivatives .

- Key data : Typical yields range from 45–70% for such multi-step syntheses, with structural confirmation via / NMR and HRMS .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodology :

- Spectroscopic techniques :

- NMR: Confirm regiochemistry of dihydrobenzofuran substitution (e.g., aromatic protons at δ 6.8–7.2 ppm) and tert-butyl group integration (9H singlet at δ 1.2–1.4 ppm) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]) with mass accuracy <2 ppm .

- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity (>95%) using HPLC with C18 columns .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of structurally analogous carbamates, and how are they addressed?

- Methodology :

- Chiral separation : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC with hexane/isopropanol mobile phases. For example, enantiomers of 3-benzyl-dihydrobenzofuran carbamates were resolved with baseline separation (α = 1.2–1.5) but required optimization of column temperature (25–40°C) and flow rates .

- Stereochemical assignment : Compare experimental optical rotation values with DFT-calculated data or use X-ray crystallography for absolute configuration determination .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

- Methodology :

- Analog synthesis : Modify substituents on the dihydrobenzofuran (e.g., electron-withdrawing groups like -Cl or -CF) or piperidine (e.g., N-alkylation) to assess impact on receptor binding .

- Biological assays :

- Cannabinoid receptor binding : Use competitive radioligand assays (e.g., -CP55,940 for CB1/CB2 receptors) with HEK293 cells expressing recombinant receptors. IC values for analogs range from 10 nM–1 µM .

- Functional activity : Measure cAMP inhibition (CB2 agonism) via ELISA, with EC values correlated to substituent hydrophobicity (logP) .

Q. What statistical approaches optimize reaction conditions for scale-up synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like catalyst loading (e.g., Mo(CO) for epoxidation), temperature, and solvent polarity. For example, epoxidation of cyclododecatriene with tert-butyl hydroperoxide achieved 85% conversion under optimized Mo(CO)/1,2-dichloroethane conditions .

- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to predict optimal conditions with minimal experimental runs .

Key Research Gaps

- Enantiomer-specific bioactivity : Limited data on differential effects of (R)- vs. (S)-isomers in cannabinoid receptor binding .

- Metabolic stability : No published studies on cytochrome P450-mediated degradation or pharmacokinetics of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.